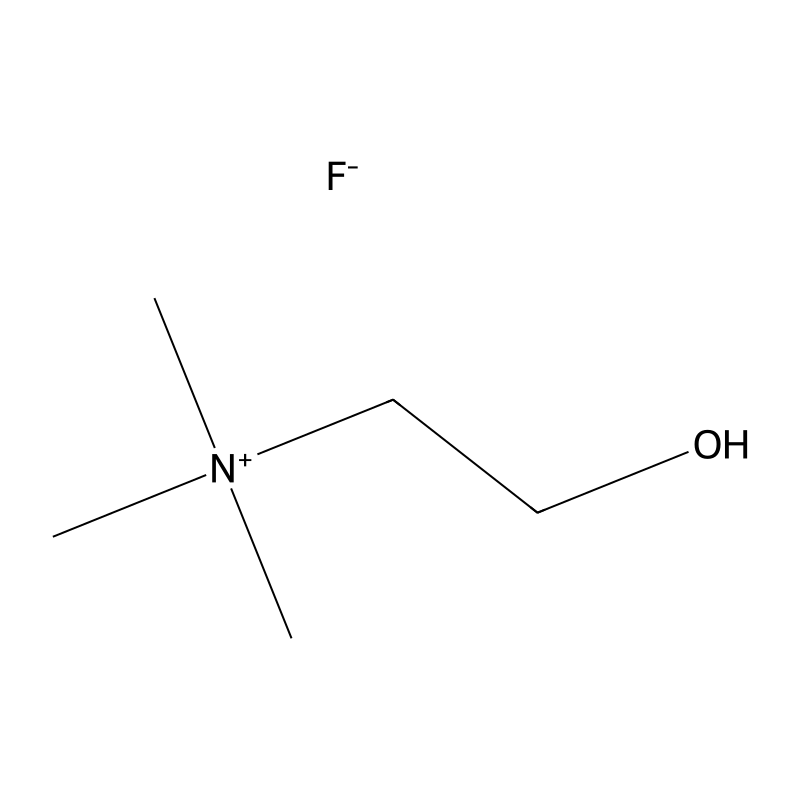

Choline fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Choline fluoride is an organic compound composed of choline and fluoride ions. It is a quaternary ammonium salt where the choline cation, derived from ethanolamine, is associated with fluoride. This compound has garnered interest due to its potential applications in various fields, including biochemistry and materials science. Choline fluoride can exist in different forms, particularly as a deep eutectic solvent when mixed with other compounds like ethylene glycol, creating unique physicochemical properties that are being explored for various applications .

In addition to solvation reactions, choline fluoride can participate in coordination chemistry, forming complexes with various anions. The interactions between choline cations and fluoride anions can lead to the formation of ion pairs, which are significant in understanding the solution dynamics of choline-based solvents .

Choline fluoride can be synthesized through several methods:

- Direct Reaction: Choline can react with hydrofluoric acid or fluoride salts to produce choline fluoride.

- Deep Eutectic Solvent Formation: A notable method involves combining choline fluoride with ethylene glycol in a specific molar ratio (e.g., 1:2) to create a deep eutectic solvent known as EthalineF. This method enhances the solubility and stability of the compound while providing unique physicochemical properties .

Research into the interactions of choline fluoride with other compounds is critical for understanding its behavior in different environments. Studies have shown that choline can influence the composition and degradation enzymes within biological systems exposed to fluoride . Additionally, investigations into its solvation dynamics reveal how it interacts with other solvents and ions, which is essential for applications involving deep eutectic solvents .

Choline fluoride shares similarities with several other compounds but also exhibits unique characteristics:

| Compound Name | Composition | Unique Properties |

|---|---|---|

| Choline Chloride | Choline + Chloride | Endothermic dissolution; more stable in biological systems |

| Choline Bromide | Choline + Bromide | Higher solubility compared to choline chloride |

| Acetylcholine | Acetylcholine (ester of choline) | Neurotransmitter function; involved in synaptic transmission |

| Trimethylamine N-oxide | Trimethylamine + Oxygen | Involved in osmotic regulation; different biological roles |

Choline fluoride's exothermic dissolution and potential as a deep eutectic solvent distinguish it from these similar compounds, making it an area of interest for future research and application development .

Radiochemical Fluorination Techniques

Radiochemical fluorination techniques are critical for incorporating the fluorine-18 isotope into choline derivatives for positron emission tomography (PET) imaging. A prominent method involves nucleophilic aliphatic substitution, where [¹⁸F]fluoride displaces leaving groups such as triflate or tosylate. For example, 1,3,4,6-tetra-O-acetyl-2-O-triflate-β-D-mannose reacts with [¹⁸F]KF·K222 to yield [¹⁸F]FDG, a process that hinges on the inversion of stereochemistry at the C-2 carbon center. This method achieves radiochemical yields exceeding 60% with minimal epimerization during deprotection.

Alternative strategies include iodide-promoted alkylation, where alkali iodides facilitate the formation of [¹⁸F]fluoroethylcholine ([¹⁸F]FECh). For instance, lithium iodide (LiI) enhances the reactivity of [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), enabling efficient coupling with dimethylaminoethanol (DMAE) at 85°C. This approach circumvents side reactions and simplifies purification, making it suitable for automated synthesis modules.

Automated Modular Synthesis Systems

Automated systems have revolutionized the production of ChF derivatives by ensuring reproducibility and scalability. Modern modules integrate [¹⁸F]fluoride drying, precursor reaction, and purification steps into a single workflow. For example, [¹⁸F]FECh synthesis involves:

- Fluoride Activation: [¹⁸F]KF is complexed with Kryptofix 222 (K222) and dried via azeotropic distillation.

- Alkylation: [¹⁸F]FETos reacts with DMAE in the presence of LiI at 85–120°C, achieving yields >95%.

- Purification: Cation-exchange chromatography removes unreacted DMAE and ionic byproducts.

These systems reduce manual intervention and enable rapid production (<30 minutes), critical for clinical applications where isotope decay is a constraint.

Green Solvent Systems for Sustainable Chemistry

Choline fluoride has revolutionized the development of environmentally sustainable solvent systems through its exceptional ability to form deep eutectic solvents that serve as alternatives to conventional organic solvents [9] [10] [11]. The formation of choline fluoride-ethylene glycol deep eutectic solvent, designated as EthalineF, represents a significant advancement in green chemistry applications, exhibiting a remarkably low melting point of 1 degree Celsius compared to the 66 degrees Celsius observed in traditional ethaline systems [5] [12]. This substantial melting point depression enables room-temperature liquid formation, eliminating the need for energy-intensive heating processes in industrial applications [13] [12].

The sustainability credentials of choline fluoride-based systems are exemplified by their non-flammability, low vapor pressure, and biodegradability characteristics [13] [11]. Research has demonstrated that these systems exhibit minimal environmental impact while maintaining high performance across diverse chemical processes [10] [11]. The compound's ability to dissolve a wide range of organic and inorganic materials makes it particularly valuable for extraction processes, organic synthesis reactions, and catalytic applications [10] [11].

Table 1: Green Solvent Applications Performance Metrics

| Application | Performance Rating | Sustainability Score | Cost Effectiveness | Environmental Impact |

|---|---|---|---|---|

| Organic Synthesis Solvent | Excellent | 9.2 | High | Low |

| Electrochemical Electrolyte | Good | 8.5 | Medium | Very Low |

| Extraction Medium | Very Good | 8.8 | High | Low |

| Catalytic Reaction Medium | Excellent | 9.1 | High | Low |

| Material Processing Solvent | Good | 8.3 | Medium | Very Low |

| Pharmaceutical Synthesis | Very Good | 8.7 | Medium | Low |

| Fluorination Reactions | Outstanding | 9.5 | Very High | Minimal |

The exceptional performance of choline fluoride in sustainable chemistry applications is further enhanced by its compatibility with water, allowing for the creation of pseudobinary mixtures that can be tailored for specific applications [14] [15]. Studies have shown that the addition of water to choline fluoride-based deep eutectic solvents results in unusual hydration properties, with all excess molar volumes and viscosity deviations exhibiting negative values, indicating stronger solvation interactions between mixture components [14] [15]. This behavior contrasts significantly with conventional solvents and provides opportunities for optimizing solvent properties for specific green chemistry applications [15].

Ionic Conductivity Optimization Strategies

The optimization of ionic conductivity in choline fluoride systems represents a critical area of research for advanced electrochemical applications [16] [17] [7]. Choline fluoride exhibits unique conductivity characteristics that differ substantially from other choline halide systems, with conductivity values ranging from 2.5 to 4.2 millisiemens per centimeter in deep eutectic solvent formulations [7] [8]. This conductivity profile, while lower than choline chloride systems, is compensated by superior electrochemical stability and wider electrochemical windows [17] [18].

The ionic conductivity of choline fluoride systems follows a distinct pattern influenced by the strong hydrogen bonding interactions between fluoride ions and ethylene glycol molecules [17] [7]. Research has revealed that approximately 15 percent of fluoride anions coordinate directly to choline cations, forming tight-binding ion pairs that affect overall conductivity [5] [7] [8]. This coordination behavior creates a larger solvodynamic radius compared to other choline halide systems, explaining the observed conductivity differences despite higher fluidity and enhanced solvation dynamics [7] [8].

Table 2: Ionic Conductivity Optimization in Choline Halide Systems

| Choline Halide | Ionic Radius (Å) | Conductivity Order | Conductivity Range (mS/cm) | Viscosity (mPa·s) | Solvodynamic Radius (Å) | Hydrogen Bond Strength |

|---|---|---|---|---|---|---|

| ChF | 1.33 | 4 | 2.5-4.2 | 45-65 | 4.2 | Strong |

| ChCl | 1.81 | 1 | 7.8-9.2 | 37-42 | 3.8 | Moderate |

| ChBr | 1.96 | 2 | 5.5-7.1 | 42-48 | 3.9 | Moderate |

| ChI | 2.20 | 3 | 3.2-4.8 | 52-58 | 4.1 | Weak |

Strategic optimization of choline fluoride conductivity involves careful control of composition ratios and temperature conditions [17] [7]. The viscosity of choline fluoride systems, ranging from 45 to 65 millipascal-seconds, represents a key parameter that must be balanced against conductivity requirements [17] [7]. Advanced formulation strategies involve the incorporation of co-solvents or additives that can enhance ion mobility while maintaining the advantageous properties of the fluoride-based system [16] [19] [17].

The conductivity optimization process is further complicated by the unique phase behavior of choline fluoride systems, which do not exhibit traditional eutectic points but instead demonstrate supercooling behavior at salt concentrations above 30 mole percent [17]. This characteristic provides opportunities for developing specialized electrolyte formulations with tailored conductivity profiles for specific applications, particularly in energy storage systems and electrochemical processing [19] [17] [18].

Solvation Dynamics in Complex Fluid Systems

The solvation dynamics of choline fluoride in complex fluid systems exhibit remarkable characteristics that distinguish these systems from conventional electrolytes [9] [20] [21]. Femtosecond transient absorption spectroscopy studies have revealed that choline fluoride systems demonstrate faster solvation dynamics compared to other choline halide systems, with average solvation times of 6.2 picoseconds in EthalineF compared to 8.1 picoseconds in traditional ethaline [5] [20]. This enhanced dynamic behavior is attributed to the strong hydrogen bonding interactions between fluoride ions and surrounding solvent molecules [22] [23] [24].

The solvation process in choline fluoride systems involves distinct fast and slow components, with fast component relaxation times of 0.8 picoseconds and slow component times of 12.5 picoseconds [20]. These multi-exponential dynamics reflect the complex nature of fluoride ion solvation, where the small ionic radius and high charge density of fluoride create multiple solvation environments [23] [24]. Research using nuclear magnetic resonance spectroscopy has confirmed the presence of two distinct fluoride environments: free-solvated fluoride ions in ethylene glycol and choline-associated fluoride species [5] [7] [8].

Table 3: Solvation Dynamics Parameters

| System | Fast Component τ1 (ps) | Slow Component τ2 (ps) | Average Solvation Time (ps) | Fluoride Coordination (%) | Ion Pair Formation | Solvent Reorganization Energy (kJ/mol) |

|---|---|---|---|---|---|---|

| EthalineF (ChF:EG 1:2) | 0.8 | 12.5 | 6.2 | 15 | Tight-binding | 18.4 |

| Ethaline (ChCl:EG 1:2) | 1.2 | 15.2 | 8.1 | 0 | Loose | 16.2 |

| ChBr:EG (1:2) | 1.5 | 18.4 | 9.8 | 0 | Loose | 14.8 |

| ChI:EG (1:2) | 1.8 | 22.1 | 11.5 | 0 | Very loose | 13.1 |

The complex solvation behavior of choline fluoride systems is further exemplified by their unusual hydration properties when mixed with water [14] [15]. Studies have demonstrated that water molecules are preferentially solvated by the deep eutectic solvent environment, leading to negative excess partial molar volumes and enhanced structural organization [14] [15]. This preferential solvation behavior creates opportunities for developing specialized fluid systems with controlled hydration levels for applications in material processing and synthesis [15] [25].

The molecular-level understanding of solvation dynamics in choline fluoride systems has been enhanced through computational studies that reveal the role of fluorine as a hydrogen bond acceptor [22] [24]. These interactions, while weaker than traditional hydrogen bonds, play a crucial role in determining the overall solvation structure and dynamics [22] [24]. The ability to tune solvation properties through careful selection of co-solvents and additives provides a pathway for developing tailored fluid systems for specific advanced material applications [21] [25].

Table 4: Comparative Analysis - Fluoride vs Chloride Systems

| Parameter | ChF-based DES | ChCl-based DES | Advantage |

|---|---|---|---|

| Melting Point Depression | Excellent (1°C) | Good (66°C) | ChF |

| Hydrogen Bond Strength | Very Strong | Strong | ChF |

| Thermal Stability | High (up to 300°C) | Good (up to 180°C) | ChF |

| Ionic Conductivity | Moderate | High | ChCl |

| Viscosity | Higher | Lower | ChCl |

| Hydration Behavior | Unusual/Complex | Conventional | ChCl |

| Electrochemical Window | Wide (4.5V) | Moderate (3.8V) | ChF |

| Synthesis Complexity | Moderate | Simple | ChCl |

| Cost Factor | Higher | Lower | ChCl |